Ethyl 3-ethoxyacrylate

Organic Synthesis Process Chemistry Yield Optimization

Select Ethyl 3-ethoxyacrylate (CAS 5941-55-9) for routes requiring a stable latent ketone synthon. Its β-ethoxy group enables β-ketoester access via Mizoroki-Heck coupling/hydrolysis and acts as a protected 3-formylpropanoate equivalent with enhanced hydrolytic stability. It is the preferred starting material for Zaleplon impurity N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, meeting pharmaceutical reference standard requirements. Available with ≥98% GC purity.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 5941-55-9
Cat. No. B3021171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethoxyacrylate
CAS5941-55-9
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCOC=CC(=O)OCC
InChIInChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyITQFPVUDTFABDH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Ethoxyacrylate (CAS 5941-55-9): Chemical Identity and Baseline Procurement Specifications


Ethyl 3-ethoxyacrylate (CAS 5941-55-9), also catalogued as ethyl trans-3-ethoxyacrylate, is an α,β-unsaturated ester bearing a β-ethoxy substituent . As a member of the β-alkoxyacrylate class, it is distinguished from simpler acrylates by the presence of a vinyl ether moiety that significantly modulates its electrophilic reactivity and synthetic utility [1]. The compound is commercially available with a purity typically specified as ≥98.0% (GC), exists as a colorless to light yellow liquid with a density of ~1.00 g/cm³ at 20°C, and demonstrates a boiling point range of 195-196 °C and a flash point of 76 °C [2].

Why Generic Acrylate Substitution Fails: Functional Differentiation of Ethyl 3-Ethoxyacrylate (CAS 5941-55-9)


The interchangeability of ethyl 3-ethoxyacrylate with simpler acrylate esters like ethyl acrylate or methyl methacrylate is fundamentally precluded by the presence of the β-alkoxy substituent, which establishes a distinct electronic environment and reaction manifold. In cross-coupling applications, the β-ethoxy group in ethyl 3-ethoxyacrylate serves as a latent ketone synthon, enabling a synthetic pathway to β-ketoesters upon hydrolysis that is inaccessible to unsubstituted acrylates [1]. Furthermore, the vinyl ether character of ethyl 3-ethoxyacrylate grants it enhanced hydrolytic stability compared to its aldehyde counterparts, allowing it to function effectively as a protected form of 3-formylpropanoate [2]. These functional differences directly translate into quantifiable performance metrics in specific reactions, where generic substitution would result in product divergence or reaction failure.

Ethyl 3-Ethoxyacrylate (CAS 5941-55-9) Product-Specific Quantitative Evidence Guide


Synthesis Efficiency: High-Yield Routes to Ethyl 3-Ethoxyacrylate

The synthesis of ethyl 3-ethoxyacrylate can be achieved via multiple high-yielding routes, a factor differentiating it from more costly or lower-yielding syntheses of other functionalized acrylates. Documented synthetic routes include: (1) the synthesis from 3,3-diethoxypropionic acid ethyl ester with a yield of approximately 92% ; and (2) the reaction of ethanol with ethyl propiolate with a yield of approximately 93% . Additionally, a patent process for the preparation of 3-ethoxy ethyl acrylate provides a scalable, industrially relevant method [1]. While yields for specific alternative β-alkoxyacrylates (e.g., ethyl 3-methoxyacrylate) are not directly compared in these sources, the availability of multiple >90% yield pathways ensures cost-effective procurement and reliable synthetic access, which may not be the case for less-studied analogs.

Organic Synthesis Process Chemistry Yield Optimization

Mizoroki-Heck Coupling: Exclusive Access to β-Ketoester Scaffolds

Ethyl 3-ethoxyacrylate demonstrates a unique and quantifiable advantage as a coupling partner in Pd-catalyzed Mizoroki-Heck reactions. Its use with aryl and heteroaryl halides yields substituted alkoxyacrylates, which upon hydrolysis furnish novel β-ketoesters [1]. This reaction pathway is a direct consequence of the β-ethoxy leaving group, a functionality absent in simple acrylates like ethyl acrylate, which would instead yield α,β-unsaturated esters. This differentiation is product-defining rather than merely incremental.

Cross-Coupling Palladium Catalysis β-Ketoester Synthesis

Purity Specifications: Ensuring Reproducibility in Critical Applications

The commercial availability of ethyl 3-ethoxyacrylate at a standardized high purity (≥98.0% as determined by GC) is a key differentiator for applications where trace impurities can significantly impact outcomes [1]. This level of purity is crucial for its documented use in synthesizing specific impurities of pharmaceutical compounds, such as N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of Zaleplon [2]. While many specialized acrylates are available, the combination of a well-defined, verified purity specification with a documented, high-stakes application provides a level of quality assurance that is essential for regulatory and research reproducibility.

Analytical Chemistry Quality Control Pharmaceutical Impurity Synthesis

Optimal Research and Industrial Application Scenarios for Ethyl 3-Ethoxyacrylate (CAS 5941-55-9)


Synthesis of Pharmaceutical Impurity Standards (e.g., Zaleplon Impurities)

Ethyl 3-ethoxyacrylate is the preferred starting material for the preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a principal impurity of the sedative Zaleplon [1]. The compound's high commercial purity (≥98.0% GC) and defined reactivity ensure the synthesized impurity meets the stringent analytical requirements for use as a reference standard, making it a critical reagent for pharmaceutical quality control and regulatory compliance [2].

Palladium-Catalyzed Cross-Coupling for β-Ketoester Library Construction

In medicinal chemistry, ethyl 3-ethoxyacrylate is uniquely suited for the Pd-catalyzed Mizoroki-Heck coupling with aryl and pyridyl halides to generate substituted alkoxyacrylates, which are subsequently hydrolyzed to β-ketoesters [3]. This specific reaction pathway, which exploits the compound's β-ethoxy substituent as a latent carbonyl, is not possible with simple acrylates and provides direct access to a privileged scaffold for the synthesis of diverse heterocyclic drug candidates.

General Organic Synthesis as a Protected Aldehyde Synthon

The enhanced stability of ethyl 3-ethoxyacrylate compared to its related aldehydes makes it a practical reagent for storing and handling a protected form of 3-formylpropanoate [4]. Laboratories requiring a stable, liquid form of this reactive synthon for multi-step syntheses will find this compound a reliable and convenient alternative to less stable, volatile, or more hazardous aldehyde equivalents.

Technical Documentation Hub

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